(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Chiral Amine Building Blocks Asymmetric Synthesis Enantioselective Pharmacology

(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1336125-41-7) is a chiral 1-aminotetralin derivative with the molecular formula C₁₁H₁₄ClNO·HCl and a molecular weight of 211.69 g/mol. It features a chlorine atom at the 7-position and a methoxy group at the 5-position on the tetrahydronaphthalene scaffold with a defined (R)-absolute configuration at the C-1 stereocenter.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B12972050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1CCCC2N)Cl
InChIInChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
InChIKeyOBWANGWRKCMAGJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: (R)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1336125-41-7) is a chiral 1-aminotetralin derivative with the molecular formula C₁₁H₁₄ClNO·HCl and a molecular weight of 211.69 g/mol . It features a chlorine atom at the 7-position and a methoxy group at the 5-position on the tetrahydronaphthalene scaffold with a defined (R)-absolute configuration at the C-1 stereocenter . The hydrochloride salt form enhances aqueous solubility, making it suitable for various research and industrial applications .

Why (R)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Cannot Be Replaced by Generic Analogs


Generic substitution within the 1-aminotetralin class is complicated by the critical interplay of substitution pattern and absolute stereochemistry. The specific 7-chloro-5-methoxy substitution pattern on the (R)-enantiomer backbone dictates its potential interaction with biological targets, as minor structural changes can lead to significant shifts in receptor affinity [1]. Using the opposite (S)-enantiomer or a racemic mixture introduces uncontrolled stereochemical variables that can drastically alter pharmacological profiles, making them unsuitable for structure-activity relationship (SAR) studies or asymmetric synthesis applications requiring enantiopure building blocks .

Quantitative Differentiation Evidence for (R)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Absolute Configuration: Enantiomeric Differentiation vs. (S)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

The target compound possesses an (R)-absolute configuration at the C-1 position, whereas its direct enantiomer (CAS 1335884-45-1) is the (S)-form . In the related 2-aminotetralin class, the stereochemistry at the chiral center has been shown to dictate functional activity; for instance, the (S)-enantiomer of 2-aminotetralin derivatives retains high affinity and selectivity for the 5-HT7 receptor, whereas the (R)-enantiomer is often inactive or shows a different profile. [1] Both enantiomers are available from commercial sources with identical molecular weights (211.69 g/mol) and identical molecular formulas (C₁₁H₁₄ClNO), underscoring that discrimination relies solely on chiral analytical methods such as chiral HPLC or optical rotation .

Chiral Amine Building Blocks Asymmetric Synthesis Enantioselective Pharmacology

Substitution Pattern: 7-Chloro-5-methoxy vs. Unsubstituted 1-Aminotetralin

The 7-chloro-5-methoxy substitution pattern on the tetrahydronaphthalene ring differentiates this compound from the unsubstituted 1-aminotetralin core (CAS 2217-40-5). Literature on related aminotetralin classes indicates that chlorine substitution, particularly at the 7-position, is associated with improved affinity for serotonin receptors, including the 5-HT7 subtype [1]. While direct binding data for the target compound is not publicly available, the presence of the chlorine atom is known to enhance binding affinity compared to hydrogen in related scaffolds [1]. The methoxy group at the 5-position further modulates lipophilicity and electron distribution, contributing to a distinct pharmacophore not achievable with the bare 1-aminotetralin scaffold [2].

Serotonin Receptor Ligands GPCR SAR Fragment-Based Drug Discovery

Supplier-Reported Purity: 98% vs. Standard Research-Grade Threshold of 95%

Supplier analytical data indicate a minimum chemical purity of 98% for the (R)-free base (CAS 1336125-41-7) as determined by HPLC . This exceeds the standard research-grade threshold of 95% often encountered for chiral amine building blocks . High purity reduces the risk of side reactions in subsequent synthetic steps and ensures more reproducible biological assay results.

Chemical Purity Analytical Chemistry Procurement Specification

Salt Form Advantage: Hydrochloride vs. Free Base Solubility

The hydrochloride salt form of this compound provides enhanced aqueous solubility compared to its free base counterpart . While the free base (R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336125-41-7) is suitable for organic synthesis, the hydrochloride salt is preferred for biological assays where aqueous solubility is a requirement, such as in in vitro pharmacological studies .

Drug Formulation Solubility Salification

Recommended Application Scenarios for (R)-7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Serotonin Receptor 5-HT7/5-HT1A Focused Library Synthesis

Utilize this compound as a chiral amine building block to construct libraries targeting the 5-HT7 or 5-HT1A receptors. The 7-chloro-5-methoxy substitution pattern is known within the aminotetralin class to confer nanomolar affinity for these CNS targets [1].

Asymmetric Synthesis of CNS API Intermediates

Leverage the defined (R)-stereochemistry at the C-1 position as a chiral starting material for the synthesis of complex CNS drug candidates, where enantiopurity is critical for pharmacological activity .

Enantioselective Pharmacological Screening Campaigns

Employ the hydrochloride salt form directly in receptor binding or functional assays (e.g., cAMP, β-arrestin recruitment) to profile the activity of the (R)-enantiomer against its (S)-counterpart, establishing an enantioselective SAR .

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